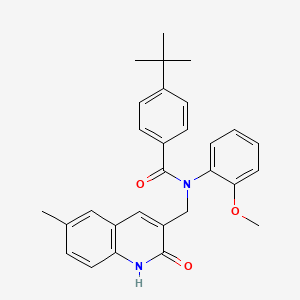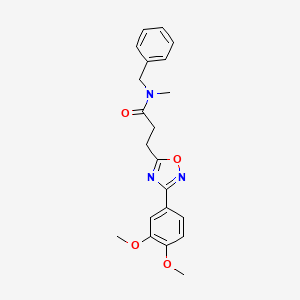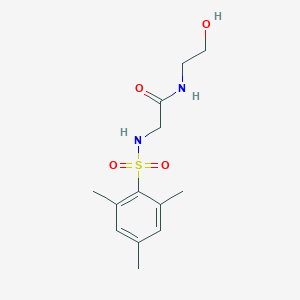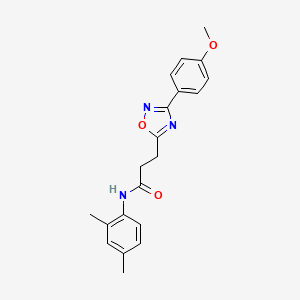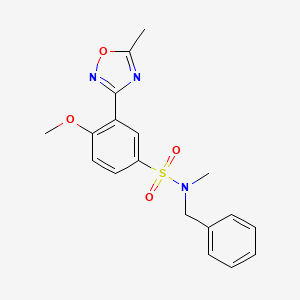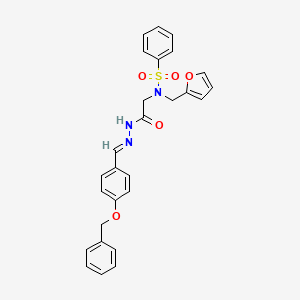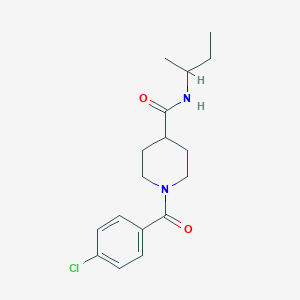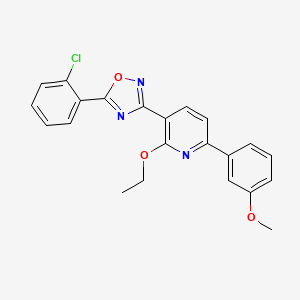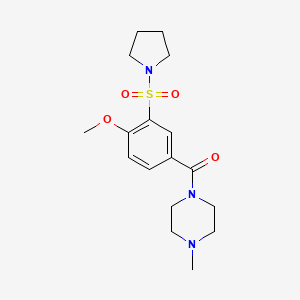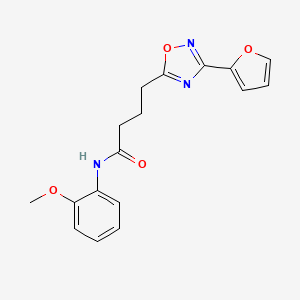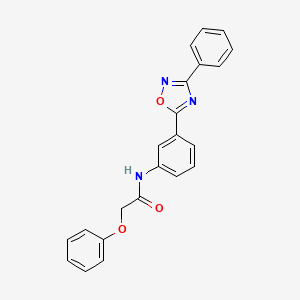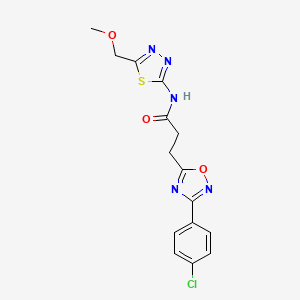![molecular formula C15H12BrN3O B7687259 N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, also known as BMIP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMIP belongs to the family of imidazo[1,2-a]pyridines, which have been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is not fully understood. However, studies have shown that N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the cell cycle progression. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide also inhibits the activity of the signaling pathway called phosphatidylinositol 3-kinase (PI3K)/Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide also exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is also highly reactive and can form adducts with biomolecules, which can affect its biological activity.
Future Directions
For the study of N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide include investigating its potential as a therapeutic agent for inflammatory and neurodegenerative diseases, identifying more potent and selective compounds, developing drug delivery systems, and evaluating its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves the reaction of 3-bromobenzylamine and 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide acts by inhibiting the proliferation of cancer cells and inducing apoptosis, which is programmed cell death. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-10-14(19-8-3-2-7-13(19)17-10)15(20)18-12-6-4-5-11(16)9-12/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQJNIXSGIRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

